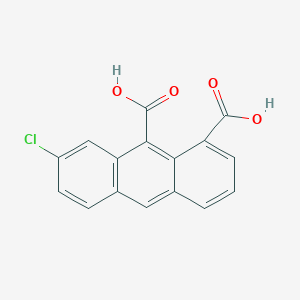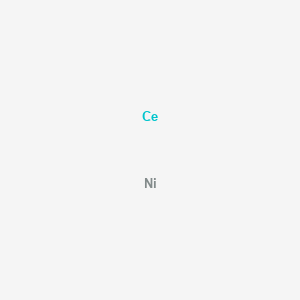
Cerium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium and nickel form a compound known as cerium nickel oxide (CeNiO3). This compound is part of the lanthanide nickel oxide family, which has been investigated for various catalytic applications. Cerium nickel oxide is notable for its unique structural and electronic properties, making it a subject of interest in materials science and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium nickel oxide can be synthesized using several methods. One common approach is the modified citrate aqueous sol-gel method. In this method, cerium nitrate and nickel nitrate are dissolved in water, followed by the addition of citric acid. The solution is then heated to form a gel, which is subsequently dried and calcined to obtain cerium nickel oxide .
Another method involves the co-precipitation technique, where cerium and nickel salts are mixed in an alkaline solution to form a precipitate. This precipitate is then filtered, washed, and calcined to produce the desired compound .
Industrial Production Methods
Industrial production of cerium nickel oxide typically involves large-scale sol-gel or co-precipitation methods. These methods are preferred due to their scalability and ability to produce high-purity materials. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired phase and to optimize the material’s properties .
Análisis De Reacciones Químicas
Types of Reactions
Cerium nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of both cerium and nickel ions.
Common Reagents and Conditions
Oxidation: Cerium nickel oxide can be oxidized using oxygen or air at elevated temperatures. This reaction is often used to regenerate the material’s catalytic activity.
Reduction: Hydrogen or carbon monoxide can reduce cerium nickel oxide, leading to changes in its oxidation state and electronic properties.
Substitution: The compound can undergo substitution reactions where other metal ions replace cerium or nickel ions in the lattice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of higher oxidation state compounds, while reduction can produce lower oxidation state materials .
Aplicaciones Científicas De Investigación
Cerium nickel oxide has a wide range of scientific research applications:
Energy Storage: The compound is investigated for use in energy storage devices, such as batteries and supercapacitors, due to its unique electronic properties.
Biomedical Research: Cerium nickel oxide nanoparticles are explored for their potential use in drug delivery and as antimicrobial agents.
Environmental Applications: The material is used in environmental applications, such as the removal of pollutants from water and air.
Mecanismo De Acción
The mechanism by which cerium nickel oxide exerts its effects is primarily related to its ability to undergo redox reactions. The cerium ions can switch between different oxidation states (Ce3+ and Ce4+), allowing the material to participate in various catalytic processes. Nickel ions also contribute to the compound’s catalytic activity by providing active sites for reactions .
Comparación Con Compuestos Similares
Cerium nickel oxide can be compared with other lanthanide nickel oxides, such as lanthanum nickel oxide (LaNiO3) and praseodymium nickel oxide (PrNiO3). These compounds share similar structural and electronic properties but differ in their specific applications and performance characteristics .
Lanthanum Nickel Oxide (LaNiO3): Known for its high electrical conductivity and use in solid oxide fuel cells.
Praseodymium Nickel Oxide (PrNiO3): Investigated for its magnetic properties and potential use in spintronic devices.
Cerium nickel oxide stands out due to its unique combination of redox activity and catalytic properties, making it a versatile material for various applications .
Propiedades
Número CAS |
154863-55-5 |
|---|---|
Fórmula molecular |
CeNi |
Peso molecular |
198.809 g/mol |
Nombre IUPAC |
cerium;nickel |
InChI |
InChI=1S/Ce.Ni |
Clave InChI |
WITQLILIVJASEQ-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


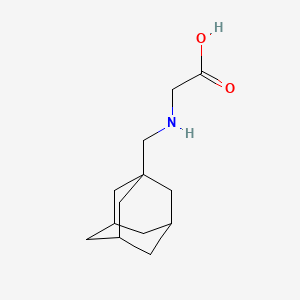

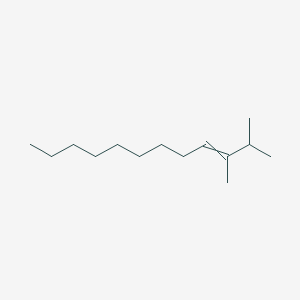
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)



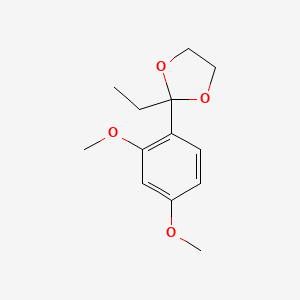
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
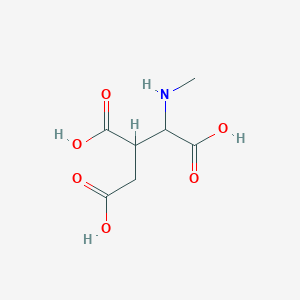
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)


